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Compound of Interest

Compound Name: Josiphos SL-J505-2
CAS No.: 849924-76-1
Cat. No.: B2604665
Get Quote
. J

Executive Summary & Ligand Profile[1]

Josiphos SL-J505-2 represents a pinnacle in the engineering of "privileged" chiral ligands.
Unlike the standard Josiphos variants (e.g., SL-J001) which utilize diphenylphosphine groups,
SL-J505-2 incorporates di-o-tolylphosphine moieties. This structural modification introduces
significant steric congestion, creating a highly rigid chiral pocket essential for the
enantioselective hydrogenation of sterically demanding substrates (e.g., tetrasubstituted
olefins, bulky enamides) that often fail with less hindered ligands.

Ligand Specifications
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Parameter Detail

Commercial Name Josiphos SL-J505-2

(S)-1-[(R)-2-(Di-tert-
Chemical Name butylphosphino)ferrocenyl]ethyldi-o-
tolylphosphine

CAS Number 849924-77-2
Molecular Weight 570.51 g/mol
Appearance Orange to Red-Orange Crystalline Powder

Air Stabilit Oxidatively unstable in solution; moderately
ir Stabili
Y stable as solid.[1] Store under Argon/Nitrogen.

Typical Metal Precursor [Rh(cod)z]BF4, [Rh(nbd)z]BF4, [Rh(cod)Cl]z

Scientific Rationale: The "Steric Lock" Mechanism

The efficacy of SL-J505-2 in Rhodium-catalyzed hydrogenation stems from the interplay
between the electron-rich ferrocenyl backbone and the steric bulk of the phosphine
substituents.

» Electronic Asymmetry: The ligand features two distinct phosphorus centers:

o P1 (Ferrocenyl): Bound to two tert-butyl groups.[1][2][3][4][5] This is a highly electron-rich,
basic phosphine that anchors the metal tightly.

o P2 (Side Chain): Bound to two o-tolyl groups.[2] This center is less basic but sterically
massive.

e The o-Tolyl Effect: The ortho-methyl groups on the phenyl rings restrict rotation around the P-
C bonds (atropisomerism-like rigidity). This forces the substrate into a specific quadrant
during coordination to the Rhodium center, drastically increasing enantiomeric excess (ee)
for "difficult" substrates like

-dehydroamino acid derivatives and tetrasubstituted enamides.
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Diagram 1: Catalytic Cycle & Steric Encodement

The following diagram illustrates the Rh(l) catalytic cycle, highlighting where the SL-J505-2
ligand exerts stereocontrol.
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Caption: The Rh(1)/SL-J505-2 catalytic cycle. The bulky o-tolyl groups dictate the face of olefin
coordination (Coordination) and the trajectory of hydride insertion (MigIns).

Detailed Experimental Protocol
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Safety Note: Rhodium precursors and phosphine ligands are expensive and sensitive. All
manipulations must be performed in a glovebox or using strict Schlenk techniques.

Materials Preparation[1][8]

e Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Must be degassed and
anhydrous. TFE is often superior for bulky substrates due to its hydrogen-bond donating
capability which stabilizes the catalyst-substrate complex.

o Metal Precursor: Bis(1,5-cyclooctadiene)rhodium(l) tetrafluoroborate ([Rh(cod)z]BFa4).

o Substrate: Ensure the substrate is free of halides, sulfur, or free amines which can poison
the catalyst. Recrystallize if necessary.

Catalyst-Substrate Loading Calculation
e Standard S/C Ratio: 100:1 to 1,000:1 (Screening phase).

e Optimized S/C Ratio: Up to 10,000:1 (Process phase).

e Ligand Excess: 1.1 equivalents relative to Rh metal (e.g., 1.1 : 1 L:M).

Step-by-Step Workflow (In-Situ Preparation)

 In the Glovebox (<1 ppm Oz, <1 ppm Hz20):

o

Weigh [Rh(cod)z]BF4 (4.06 mg, 0.01 mmol) into a 4 mL glass vial.

[¢]

Weigh SL-J505-2 (6.27 mg, 0.011 mmol) into the same vial.

[¢]

Add Degassed MeOH (2.0 mL).

o

Stir for 15-30 minutes. The solution should turn a deep orange/red, indicating formation of
the active complex [Rh(cod)(SL-J505-2)|BF4.

e Substrate Solution:

o Weigh the substrate (1.0 mmol) into a separate vial.
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o Dissolve in the reaction solvent (e.g., 3.0 mL MeOH or TFE).

o Reaction Assembly:

o Transfer the substrate solution to the hydrogenation vessel (autoclave liner or pressure
tube).

o Add the catalyst solution to the substrate solution.
o Total Volume: ~5 mL.[6] Concentration: ~0.2 M.[7]

e Hydrogenation:

[¢]

Seal the autoclave and remove from the glovebox.
o Purge the line with N2z (3 cycles).

o Purge the vessel with Hz (5 cycles, 10 bar).

o Pressurize to 30-50 bar H-.

o Stir at Room Temperature (25°C). Note: Heating to 40-50°C may increase rate but can
slightly erode ee.

o Run time: 12—-24 hours.

Diagram 2: Experimental Workflow
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Caption: Workflow for preparing and executing the asymmetric hydrogenation using SL-J505-2.
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Troubleshooting & Optimization Matrix

If results are suboptimal, consult the following matrix before changing the ligand.

Issue

Probable Cause

Corrective Action

Low Conversion (<50%)

Catalyst Poisoning

Purify substrate (remove
halides/thiols). Ensure solvent

is degassed.

Low Conversion

Steric Bulk too High

Increase H2 pressure (up to 80
bar). Switch solvent to TFE

(Trifluoroethanol).

Low Enantioselectivity (ee)

Hz Pressure too High

Lower pressure to 10-20 bar
(slows reaction but may

improve selectivity).

Low Enantioselectivity (ee)

Temperature

Lower temperature to 0°C or
10°C.

Ligand Oxidation

Air Exposure

Verify glovebox atmosphere.
Check color of catalyst solution
(should be bright orange, not

brown/green).

Application Scope & Case Studies

Synthesis of Chiral -Amino Acids

SL-J505-2 is particularly renowned for the hydrogenation of

-enamido esters.

o Substrate: Methyl 3-acetamido-2-butenoate derivatives.

e Conditions: Rh(cod)zBFa4 / SL-J505-2, TFE, 30 bar Ha.

e Result: >99% conversion, >98% ee.
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 Significance: This pathway is critical for generating precursors to Sitagliptin-class drugs
where the

-amino motif is essential.

Tetrasubstituted Cyclic Enamides

For substrates where the double bond is tetrasubstituted (e.g., cyclic

-enamido phosphonates), standard ligands like BINAP or DuPhos often fail to induce
conversion due to steric clash.

o Advantage of SL-J505-2: The specific "pocket" shape created by the o-tolyl/t-butyl
combination accommodates the tetrasubstituted olefin while maintaining strict chiral control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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